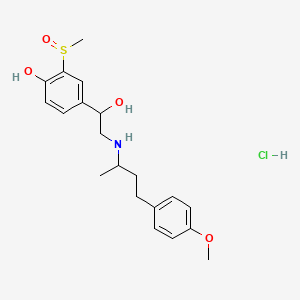
Sulfinalol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfinalol hydrochloride is a beta adrenergic receptor antagonist, commonly used in the treatment of hypertension. It is known for its dual action as both a vasodilator and a beta-blocker, making it effective in managing high blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfinalol hydrochloride begins with the protection of the phenolic hydroxyl group as its benzoate ester. Bromination is then followed by condensation with 4-(4-methoxyphenyl)butan-2-amine to yield the aminoketone. Successive catalytic reduction and saponification afford the aminoalcohol. Finally, oxidation of the sulfide to the sulfoxide with a reagent such as metaperiodate gives sulfinalol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same chemical reactions as described above, but optimized for higher yields and purity. This includes the use of industrial-grade reagents and catalysts, as well as advanced purification techniques to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Sulfinalol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of the sulfide group to a sulfoxide.
Reduction: Catalytic reduction of the aminoketone to aminoalcohol.
Substitution: Bromination and subsequent condensation reactions.
Common Reagents and Conditions
Oxidation: Metaperiodate is commonly used as the oxidizing agent.
Reduction: Catalytic hydrogenation is employed for the reduction step.
Substitution: Bromine and 4-(4-methoxyphenyl)butan-2-amine are used in the substitution reactions.
Major Products Formed
The major product formed from these reactions is this compound itself, with intermediate products including the aminoketone and aminoalcohol derivatives .
Scientific Research Applications
Sulfinalol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Primarily used in the treatment of hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Sulfinalol hydrochloride exerts its effects by blocking beta adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, sulfinalol reduces the heart rate and dilates blood vessels, leading to a decrease in blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Labetalol: Another beta adrenergic receptor antagonist with similar vasodilatory properties.
Carvedilol: Known for its combined alpha and beta-blocking activity.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions
Uniqueness
Sulfinalol hydrochloride is unique due to its dual action as both a vasodilator and a beta-blocker, which provides a more comprehensive approach to managing hypertension compared to other beta-blockers that may not have vasodilatory effects .
Properties
CAS No. |
63251-39-8 |
|---|---|
Molecular Formula |
C20H28ClNO4S |
Molecular Weight |
414.0 g/mol |
IUPAC Name |
4-[1-hydroxy-2-[4-(4-methoxyphenyl)butan-2-ylamino]ethyl]-2-methylsulfinylphenol;hydrochloride |
InChI |
InChI=1S/C20H27NO4S.ClH/c1-14(4-5-15-6-9-17(25-2)10-7-15)21-13-19(23)16-8-11-18(22)20(12-16)26(3)24;/h6-12,14,19,21-23H,4-5,13H2,1-3H3;1H |
InChI Key |
KJSMCQZGOIBBGM-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)S(=O)C)O.Cl |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)S(=O)C)O.Cl |
| 63251-39-8 | |
Related CAS |
66264-77-5 (Parent) |
Synonyms |
sulfinalol sulfinalol acetate sulfinalol acetate, (alphaR*(R*),3(R*))-isomer sulfinalol acetate, (alphaR*(R*),3(S*))-isomer sulfinalol acetate, (alphaR*(S*),3(R*))-isomer sulfinalol acetate, (alphaR*(S*),3(S*))-isomer sulfinalol hydrochloride sulfinalol hydrochloride, ((alphaR*(S*),3(S*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(R*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(R*),3(S*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(+))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(R*))-(-))-isomer sulfinalol hydrochoride, ((alphaR*(S*),3(S*))-(-))-isomer sulfinalol mesylate sulfinalol phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-cyclopentanone](/img/structure/B1208521.png)

![N-(3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B1208525.png)
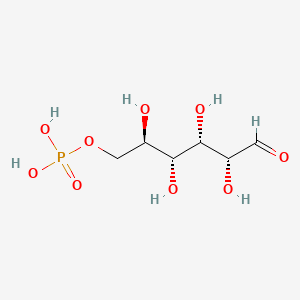
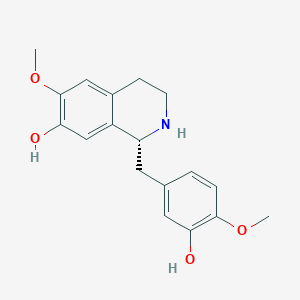


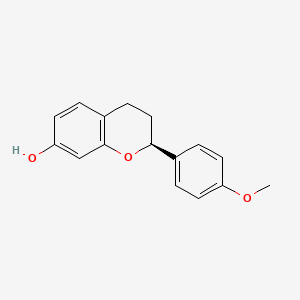
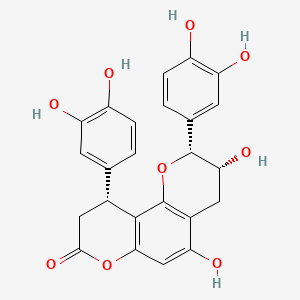
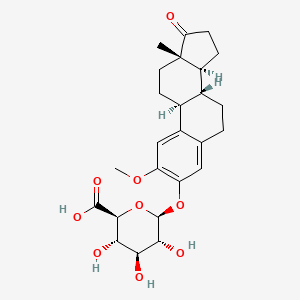
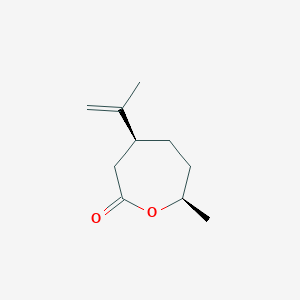
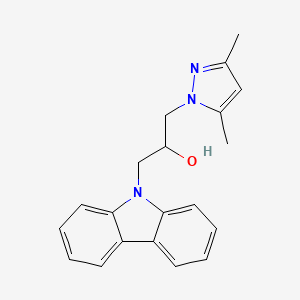
![5-(4,6-Diamino-[1,3,5]triazin-2-ylamino)-4-hydroxy-3-(2-sulfo-phenylazo)-naphthalene-2,7-disulfonic acid](/img/structure/B1208543.png)
